Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, in particular, features a piperidine ring substituted with an ethyl ester group and a bromopyridinyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Bromopyridinyl Group: The bromopyridinyl group can be introduced via a nucleophilic substitution reaction using 3-bromopyridine as a starting material.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopyridinyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction: Reagents such as potassium permanganate, sodium borohydride, and hydrogen gas can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation and Reduction: Various oxidation states and reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can participate in various binding interactions with biological molecules, while the piperidine ring can modulate the compound’s overall activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate
- Indole Derivatives
- Piperidine Derivatives
Uniqueness
Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate is unique due to the presence of the bromopyridinyl group, which imparts specific reactivity and binding properties. This makes it a valuable intermediate in the synthesis of compounds with unique biological activities and industrial applications.
Properties
IUPAC Name |
ethyl 4-(3-bromopyridin-2-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-2-18-13(17)16-8-5-10(6-9-16)19-12-11(14)4-3-7-15-12/h3-4,7,10H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDKQMHDIDHLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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